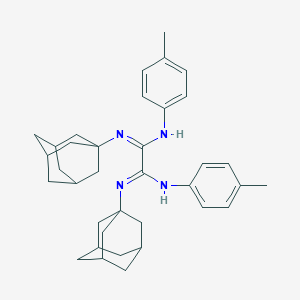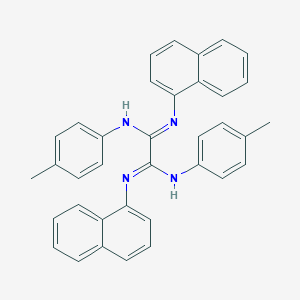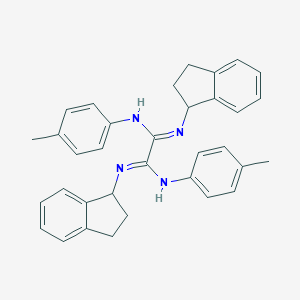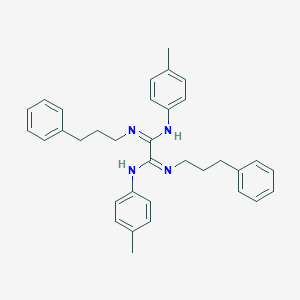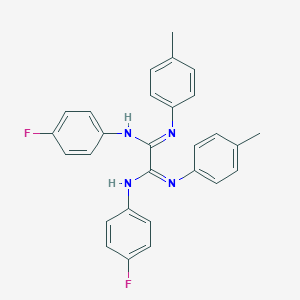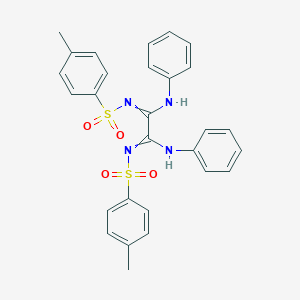![molecular formula C30H25ClN4O3S B307192 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307192.png)
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a chemical compound that belongs to the class of imidazolidine-2-thione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess potent anti-inflammatory and anti-microbial properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer development and progression. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. One direction is to explore its potential as a novel anti-cancer agent and to investigate its mechanism of action in more detail. Another direction is to study its potential applications in other fields, such as material science and catalysis. Additionally, further research is needed to improve the solubility of this compound in water, which could broaden its potential applications in lab experiments.
Conclusion
In conclusion, this compound is a promising compound with significant potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its potent anti-cancer, anti-inflammatory, and anti-microbial properties make it an ideal candidate for scientific research. Further research is needed to explore its potential applications and to improve its solubility in water.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione can be achieved through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-chloroaniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2(3H)-thione. The final compound is obtained by reacting the intermediate with p-anisidine in the presence of an acid catalyst.
properties
Molecular Formula |
C30H25ClN4O3S |
|---|---|
Molecular Weight |
557.1 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C30H25ClN4O3S/c1-36-25-14-6-21(7-15-25)32-28-29(33-22-8-16-26(37-2)17-9-22)35(24-12-18-27(38-3)19-13-24)30(39)34(28)23-10-4-20(31)5-11-23/h4-19H,1-3H3 |
InChI Key |
OGOQETUPGHWMPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



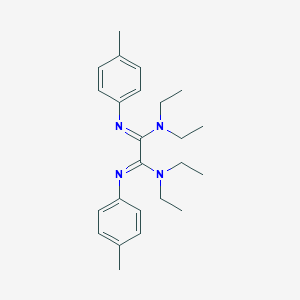
![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dimorpholin-4-ylethylidene}aniline](/img/structure/B307111.png)
![N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-bis[2-(4-morpholinyl)ethyl]ethanediimidamide](/img/structure/B307113.png)




